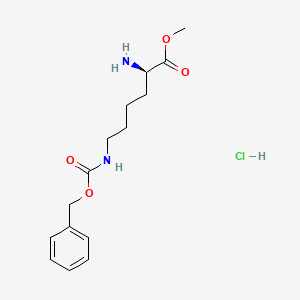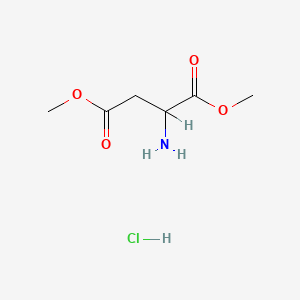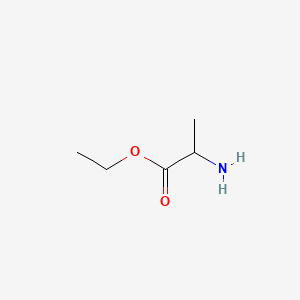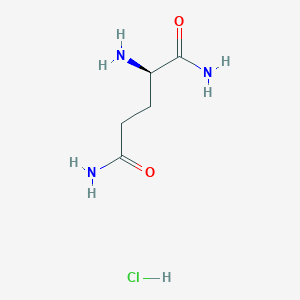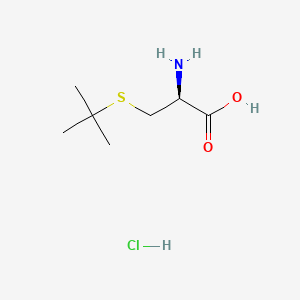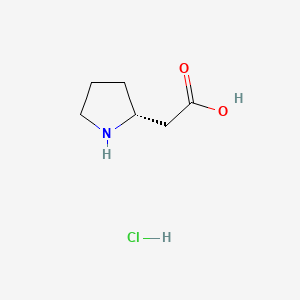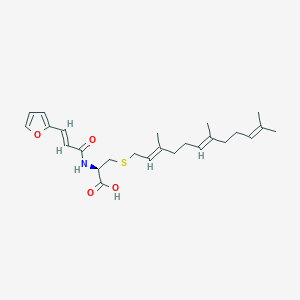
3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine is a chemical compound with the molecular formula C25H35NO4S . It has a molecular weight of 445.61 . It is also known by several synonyms, including FA-CYS (FARNESYL)-OH, FA-CYSTEINE (FARNESYL)-OH, and 3- (2-FURYL)ACRYLOYL-CYS (FARNESYL)-OH .
Synthesis Analysis
The synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, which are potential sustainable chemical building units, starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .Chemical Reactions Analysis
The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of 3-(Furyl)-3-(diethoxyphosphoryl)acrylates : A series of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, closely related to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, was synthesized. These compounds showed regioselective formation of 2-[(furyl)(diethoxyphosphoryl) methyl]-3-nitropropanoic acids upon reacting with nitromethane (Pevzner, 2016).
Reaction in Enzyme Hydrolysis : The activity of thermolysin in hydrolysis of N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide, which is structurally similar to this compound, is enhanced in high concentrations of neutral salts (Inouye, Lee, & Tonomura, 1996).
Non-Thiol Farnesyltransferase Inhibitors : Research on non-thiol farnesyltransferase inhibitors involved the evaluation of different AA(X)-Peptidomimetic substructures combined with Arylic Cysteine replacements, including 5-(4-nitrophenyl)furylacryloyl groups, which are structurally related to this compound (Sakowski, Böhm, Sattler, & Schlitzer, 2002).
Biochemical Studies
Spectrophotometric Identification in Enzymes : β-(2-furyl)acryloyl phosphate, closely related to this compound, was used in the spectrophotometric identification of acyl glyceraldehyde 3-phosphate dehydrogenase. This study focused on the regulation of kinetic and equilibrium properties by coenzyme (Malhotra & Bernhard, 1968).
Enzymatic Activation and Interaction : The interaction of glyceraldehyde 3-phosphate dehydrogenase with β -(2-furyl) acryloyl phosphate, a compound structurally related to this compound, showed NAD+-dependent activation. This study examined the intersubunit interactions and the effect of coenzyme binding on enzyme function (Schwendimann, Ingbar, & Bernhard, 1976).
Medical and Biological Research
Interaction with Human Neutrophils : Farnesyl-L-cysteine analogs, which include structures similar to this compound, can inhibit or initiate superoxide release by human neutrophils. This study provides insights into the pharmacological effects of these compounds in inflammatory and antimicrobial responses (Ding et al., 1994).
Mutagenic Activities Study : The inhibitory effect of cysteine on the mutagenic activities of several carcinogens, including compounds structurally similar to this compound, was examined using the Salmonella/microsome mutagenesis assay (Rosin & Stich, 1978).
Propiedades
IUPAC Name |
(2R)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4S/c1-19(2)8-5-9-20(3)10-6-11-21(4)15-17-31-18-23(25(28)29)26-24(27)14-13-22-12-7-16-30-22/h7-8,10,12-16,23H,5-6,9,11,17-18H2,1-4H3,(H,26,27)(H,28,29)/b14-13+,20-10+,21-15+/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYGZOGAGEKLT-UXIWRMOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C=CC1=CC=CO1)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1)/C)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



